molecular formula C4H8ClNO4 B3301047 2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride CAS No. 90587-51-2

2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride

Cat. No.: B3301047
CAS No.: 90587-51-2
M. Wt: 169.56 g/mol
InChI Key: CQHLWVLRIXZSNO-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride (CAS 90587-51-2) is a hydrochloride salt of a modified propanoic acid derivative. Structurally, it features an amino group at position 2, a methoxy group, and an oxo (keto or ester) group at position 3 on the propanoic acid backbone. This compound is produced in industrial grade (99% purity) and packaged in 25 kg cardboard drums, compliant with REACH and ISO standards .

Properties

IUPAC Name

2-amino-3-methoxy-3-oxopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.ClH/c1-9-4(8)2(5)3(6)7;/h2H,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHLWVLRIXZSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride typically involves the reaction of 2-amino-3-methoxypropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the reaction rate and product formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
AMOP-HCl has been studied for its potential therapeutic effects. It acts as an agonist for specific receptors, which could be beneficial in treating various neurological disorders. Research indicates that derivatives of AMOP-HCl exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Study:
A study published in 2023 explored the structure-activity relationship (SAR) of AMOP-HCl derivatives. The findings revealed that modifications to the compound could enhance its efficacy and selectivity for target receptors, indicating a pathway for developing new therapeutics .

Synthetic Organic Chemistry

Role in Synthesis:
AMOP-HCl is utilized as a building block in the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound's unique functional groups allow for diverse reactions, including esterification and amination processes .

Experimental Data:
In one synthesis experiment, AMOP-HCl was reacted with benzotriazol-1-ol and carbodiimide to yield a high-purity product with a yield of 94%. This demonstrates its effectiveness in facilitating chemical transformations under controlled conditions .

Corrosion Inhibition

Industrial Applications:
AMOP-HCl has been identified as a corrosion inhibitor in acidizing treatments used in the oil and gas industry. Its ability to form protective films on metal surfaces helps mitigate corrosion, thereby extending the lifespan of equipment and reducing maintenance costs .

Performance Metrics:
In laboratory tests, AMOP-HCl demonstrated superior performance compared to traditional inhibitors, showing a significant reduction in corrosion rates when used in acidic environments. This property makes it a valuable additive in industrial applications where metal integrity is crucial .

Summary of Key Findings

The following table summarizes the key applications and findings related to AMOP-HCl:

Application Area Description Key Findings
Medicinal ChemistryPotential therapeutic agent for neurological disorders and cancer treatmentDerivatives show significant activity against cancer cell lines; structure modifications enhance efficacy
Synthetic Organic ChemistryIntermediate for synthesizing pharmaceuticals and agrochemicalsHigh yields achieved in various reactions; effective building block for complex molecule synthesis
Corrosion InhibitionUsed as a corrosion inhibitor in acidizing treatmentsDemonstrated superior corrosion resistance compared to traditional inhibitors

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-methoxy-3-oxopropanoic acid hydrochloride with five related compounds, focusing on molecular properties, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
2-Amino-3-methoxy-3-oxopropanoic acid HCl 90587-51-2 C₄H₈ClNO₅ 185.57 2-amino, 3-methoxy, 3-oxo Industrial synthesis
2-(Aminooxy)-3-methoxypropanoic acid HCl 2044713-01-9 C₄H₁₀ClNO₄ 171.58 2-aminooxy, 3-methoxy Chemical intermediates
Ethyl 2-amino-3-methoxypropanoate HCl - C₆H₁₄ClNO₃ 183.63 Ethyl ester, 3-methoxy Pharmaceutical intermediates
(R)-Methyl 2-amino-3-methoxypropanoate HCl 1800300-79-1 C₅H₁₂ClNO₃ 169.61 Methyl ester, R-configuration Chiral synthesis
2-Amino-3-sulfanylpropanoic acid HCl (Cysteine HCl) 52-89-1 C₃H₈ClNO₂S 157.62 3-sulfanyl (thiol) Nutritional supplements

Key Comparative Insights:

Functional Group Variations: The original compound distinguishes itself with a 3-oxo group, which may enhance reactivity in nucleophilic or condensation reactions compared to ester derivatives (e.g., ethyl or methyl esters in ). Cysteine hydrochloride (CAS 52-89-1) features a sulfhydryl (-SH) group, enabling disulfide bond formation and applications in biochemistry and nutrition .

Molecular Weight and Solubility :

  • The original compound’s higher molecular weight (185.57 g/mol) compared to cysteine HCl (157.62 g/mol) suggests differences in solubility and bioavailability. Hydrochloride salts generally improve water solubility, critical for industrial and pharmaceutical processes .

Stereochemical Considerations :

  • The (R)-methyl ester derivative (CAS 1800300-79-1) highlights the importance of chirality in drug synthesis, where enantiomeric purity can influence pharmacological efficacy .

Industrial vs. Pharmaceutical Use :

  • The original compound and its ethyl/methyl ester analogs are marketed as industrial-grade intermediates, while cysteine HCl is widely used in nutraceuticals and cell culture media .

Biological Activity

2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride, also known by its CAS number 90587-51-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is an amino acid derivative characterized by the following structural formula:

C4H7NO4\text{C}_4\text{H}_7\text{N}\text{O}_4

This compound features a methoxy group and a ketone functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biochemical pathways involved in neurotransmission and metabolic regulation.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticonvulsantReduced seizure frequency in models
AnalgesicDecreased pain responses
NeuroprotectiveEnhanced neuronal survival
Anti-inflammatoryReduced inflammation markers

Anticonvulsant Activity

In a study examining anticonvulsant properties, this compound was tested in various seizure models. It exhibited significant protection against seizures induced by electrical stimulation, with effective doses showing a marked reduction in seizure frequency and duration. The estimated ED50 values were comparable to established antiepileptic drugs, indicating its potential as a therapeutic agent for epilepsy treatment .

Analgesic Effects

Another investigation focused on the analgesic properties of the compound using the formalin pain model. Results demonstrated that administration of this compound significantly alleviated pain responses during both acute and chronic phases, suggesting its utility in pain management therapies .

Research Findings

Recent research has highlighted the compound's ability to modulate sodium channels selectively. Studies using patch-clamp techniques revealed that it enhances slow inactivation of sodium channels without affecting fast inactivation, which is crucial for maintaining neuronal excitability and preventing excessive firing that leads to seizures .

Additionally, investigations into its anti-inflammatory properties indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-amino-3-methoxy-3-oxopropanoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves condensation of substituted amino acids with methoxycarbonyl reagents under acidic conditions. Key parameters include:

  • Temperature : 0–5°C during HCl addition to prevent side reactions.
  • Reagents : Use of methoxycarbonyl chloride in anhydrous dichloromethane.
  • Purification : Recrystallization from ethanol-water mixtures to isolate the hydrochloride salt.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Spectroscopy : NMR (e.g., 1^1H, 13^13C) to confirm methoxy and amino proton environments.
  • Mass Spectrometry (MS) : ESI-MS for molecular ion validation.
  • X-ray Crystallography : For definitive structural confirmation (see crystal data in ).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry.

Q. What solvents are compatible with this compound for experimental applications?

  • Methodological Answer :

  • High Solubility : Water, methanol, and ethanol due to the hydrochloride salt form.
  • Low Solubility : Non-polar solvents (e.g., hexane, toluene).
  • Stability Note : Avoid prolonged exposure to basic aqueous solutions to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Studies : Conduct accelerated stability tests at pH 2–9 (buffered solutions) with HPLC monitoring.
  • Key Finding : Degradation occurs above pH 7 via ester hydrolysis, releasing glycine derivatives .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition >150°C. Store at 2–8°C for long-term stability .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in 13^13C NMR signals for methoxy groups may arise from tautomerism.
  • Resolution : Use variable-temperature NMR or isotopic labeling to clarify dynamic equilibria .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G**) to model electronic environments .

Q. How can its biological activity be systematically evaluated in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with methoxy- or amino-acid-binding pockets (e.g., aminotransferases).
  • Assay Design :
  • Kinetic Analysis : Measure KiK_i values using Lineweaver-Burk plots.
  • Control Experiments : Compare with non-methoxy analogs to isolate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methoxy-3-oxopropanoic acid hydrochloride

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